molecular formula C12H14O3S B8000699 5-Oxo-5-(3-thiomethylphenyl)valeric acid

5-Oxo-5-(3-thiomethylphenyl)valeric acid

Cat. No.: B8000699
M. Wt: 238.30 g/mol
InChI Key: DGBVRIXSVNZUBQ-UHFFFAOYSA-N
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Description

5-Oxo-5-(3-thiomethylphenyl)valeric acid (C₁₂H₁₄O₃S) is a valeric acid derivative featuring a thiomethylphenyl group at the 3-position of the phenyl ring. This compound belongs to the class of substituted valeric acids, which are characterized by a five-carbon chain terminating in a carboxylic acid group.

Properties

IUPAC Name

5-(3-methylsulfanylphenyl)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-16-10-5-2-4-9(8-10)11(13)6-3-7-12(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBVRIXSVNZUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-(3-thiomethylphenyl)valeric acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-thiomethylbenzaldehyde and valeric acid derivatives.

    Condensation Reaction: The key step involves a condensation reaction between 3-thiomethylbenzaldehyde and a valeric acid derivative under acidic or basic conditions to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of 5-Oxo-5-(3-thiomethylphenyl)valeric acid may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the synthesis.

    Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-5-(3-thiomethylphenyl)valeric acid can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: 5-Oxo-5-(3-thiomethylphenyl)valeric acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of thiomethyl and valeric acid derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, 5-Oxo-5-(3-thiomethylphenyl)valeric acid can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(3-thiomethylphenyl)valeric acid involves its interaction with molecular targets through its functional groups. The thiomethyl group can participate in redox reactions, while the valeric acid moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects depending on the context of its application.

Comparison with Similar Compounds

5-Oxo-5-(4-thiomethylphenyl)valeric Acid

  • Molecular Formula : C₁₂H₁₄O₃S
  • Key Differences : The thiomethyl group is at the 4-position of the phenyl ring instead of the 3-position.
  • Properties :
    • SMILES: CSC1=CC=C(C=C1)C(=O)CCCC(=O)O
    • Predicted Collision Cross Section (CCS): 153.1 Ų (for [M+H]+ adduct) .
  • Implications : The positional isomerism may alter steric interactions and binding affinity in biological systems. For example, HDAC inhibitors like valeric acid (C₅H₁₀O₂) show sensitivity to substituent positioning, suggesting that the 3- and 4-thiomethyl isomers could exhibit distinct epigenetic modulation profiles .

5-Oxo-5-(2-thienyl)valeric Acid

  • Molecular Formula : C₉H₁₀O₃S
  • Key Differences : The aromatic group is a thiophene (2-thienyl) ring instead of a thiomethylphenyl group.
  • Properties :
    • Melting Point: 94–97°C
    • Applications: Used as a synthetic intermediate in biofuels. Valeric acid esters derived from similar structures have shown compatibility with petroleum blends in engine tests .
  • Comparison : The thienyl group lacks the methylthio (-SCH₃) substituent, reducing steric bulk and altering electronic properties. This may enhance volatility, making it more suitable for fuel applications than the thiomethylphenyl analogs .

5-Oxo-5-(2-trifluoromethylphenyl)valeric Acid

  • Molecular Formula : C₁₂H₁₁F₃O₃ (estimated)
  • Key Differences : A trifluoromethyl (-CF₃) group replaces the thiomethyl (-SCH₃) group.
  • Implications : The electron-withdrawing -CF₃ group could enhance metabolic stability and binding to hydrophobic enzyme pockets compared to the electron-donating -SCH₃ group. Such derivatives are often explored in drug discovery for improved pharmacokinetics .

Valeric Acid (Pentanoic Acid)

  • Molecular Formula : C₅H₁₀O₂
  • Key Differences : Lacks the aromatic substituent present in 5-oxo-5-(3-thiomethylphenyl)valeric acid.
  • Bioactivity :
    • HDAC inhibition at 5 mM reduces liver cancer cell proliferation by >60% .
    • Reduces colony formation in breast cancer cells (61.64% reduction at 10 mM) .
  • Comparison : The addition of the thiomethylphenyl group in the target compound may enhance target specificity or potency by introducing aromatic interactions absent in valeric acid.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Key Properties/Applications Source
5-Oxo-5-(3-thiomethylphenyl)valeric acid C₁₂H₁₄O₃S 238.29 3-SCH₃ on phenyl Potential HDAC inhibition, biofuel precursor (hypothesized)
5-Oxo-5-(4-thiomethylphenyl)valeric acid C₁₂H₁₄O₃S 238.29 4-SCH₃ on phenyl Predicted CCS: 153.1 Ų ([M+H]+)
5-Oxo-5-(2-thienyl)valeric acid C₉H₁₀O₃S 198.24 2-thienyl Melting point: 94–97°C; biofuel synthesis
Valeric acid C₅H₁₀O₂ 102.13 None HDAC inhibition; anticancer activity

Biological Activity

5-Oxo-5-(3-thiomethylphenyl)valeric acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Oxo-5-(3-thiomethylphenyl)valeric acid has the following chemical structure:

  • Molecular Formula : C12H14O3S
  • Molecular Weight : 250.31 g/mol
  • CAS Number : 2760273

The compound features a thiomethyl group attached to a phenyl ring, which may influence its biological interactions and pharmacological properties.

The biological activity of 5-Oxo-5-(3-thiomethylphenyl)valeric acid is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may function as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can potentially induce apoptosis (programmed cell death) and differentiation in cancer cells, making it a candidate for cancer therapy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-Oxo-5-(3-thiomethylphenyl)valeric acid:

  • In vitro Studies : The compound has shown significant growth inhibition in various cancer cell lines, including sarcoma stem cells. It induces cell cycle arrest and apoptosis through the modulation of signaling pathways associated with cell survival and death .
  • Mechanistic Insights : The compound's ability to affect histone acetylation status suggests that it may alter the expression of genes involved in cell proliferation and survival. This epigenetic modulation is crucial for its anticancer properties.

Other Biological Activities

Beyond its anticancer effects, preliminary research suggests that 5-Oxo-5-(3-thiomethylphenyl)valeric acid may exhibit:

  • Anti-inflammatory Properties : Compounds with similar structures have been reported to possess anti-inflammatory effects, which could be an area for future exploration.
  • Antioxidant Activity : The presence of sulfur in the thiomethyl group may contribute to antioxidant properties, helping to neutralize free radicals in biological systems.

Case Studies and Research Findings

StudyFindings
Histone Deacetylase Inhibition Induces growth arrest and differentiation in sarcoma stem cells, suggesting a potential therapeutic role in cancer treatment .
Cell Line Testing Demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .
Potential Anti-inflammatory Effects Similar compounds have shown promise in reducing inflammation, warranting further investigation into this aspect .

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